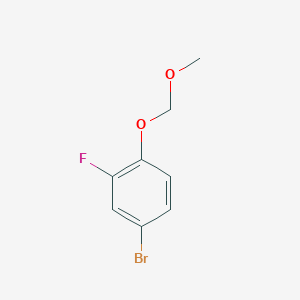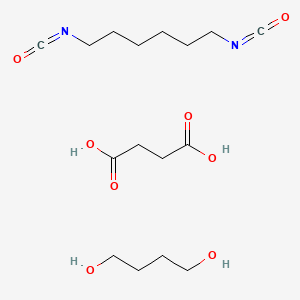
Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-
Overview
Description
Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is a specialized organosilicon compound. It is characterized by the presence of two dichlorosilane groups attached to a nonafluorohexyl chain. This compound is notable for its unique properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- typically involves the reaction of nonafluorohexyl alcohol with dichlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Nonafluorohexyl Alcohol: This is achieved through the fluorination of hexanol.
Reaction with Dichlorosilane: The nonafluorohexyl alcohol is then reacted with dichlorosilane in the presence of a catalyst, such as a platinum-based catalyst, to form the desired product.
Industrial Production Methods
In industrial settings, the production of Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the dichlorosilane groups can be substituted with other nucleophiles, such as alcohols or amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions are typically carried out under mild conditions with the use of a base to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in the presence of moisture or water, often at room temperature.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Scientific Research Applications
Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is utilized in the modification of surfaces to create hydrophobic coatings, which are important in biological assays and diagnostics.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable, biocompatible coatings.
Mechanism of Action
The mechanism of action of Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- involves its ability to form strong bonds with various substrates. The dichlorosilane groups can react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface modification and coating applications. The nonafluorohexyl chain imparts hydrophobicity and chemical resistance to the modified surfaces .
Comparison with Similar Compounds
Similar Compounds
- Silane, dichloromethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-
- Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorobutyl)-
Uniqueness
Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is unique due to its longer nonafluorohexyl chain, which provides enhanced hydrophobicity and chemical resistance compared to similar compounds with shorter fluorinated chains. This makes it particularly valuable in applications requiring extreme chemical and thermal stability.
Properties
CAS No. |
156323-66-9 |
|---|---|
Molecular Formula |
C12H8Cl2F18Si |
Molecular Weight |
593.15 g/mol |
IUPAC Name |
dichloro-bis(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silane |
InChI |
InChI=1S/C12H8Cl2F18Si/c13-33(14,11(29,30)9(25,26)5(15,16)1-3-7(19,20)21)12(31,32)10(27,28)6(17,18)2-4-8(22,23)24/h1-4H2 |
InChI Key |
MIZYXWOLOKZZFU-UHFFFAOYSA-N |
SMILES |
C(C[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C(CC(F)(F)F)C(C(C(F)(F)[Si](C(C(C(CCC(F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl)(F)F)(F)F |
Synonyms |
BIS(NONAFLUOROHEXYL)DICHLOROSILANE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[1,3-dioxolane-2,8'(5'H)-[2H-2,4a]methanonaphthalene],hexahydro-1',1',5',5'-tetramethyl-, (2'S,4'aS,8'aS)-](/img/structure/B1177049.png)

